molecular formula C13H14N2O3S B11767673 Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

Cat. No.: B11767673
M. Wt: 278.33 g/mol
InChI Key: KJHGSDDTFVJODR-UHFFFAOYSA-N
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Description

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a key component of many biologically active molecules

Preparation Methods

The synthesis of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of α-acetobutyro-lactone with thiourea in ethanol can yield a thiazole derivative Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Biological Activity

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate (CAS: 915720-81-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 278.33 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the importance of the thiazole ring in enhancing antimicrobial activity against various pathogens.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against Mycobacterium tuberculosis with an MIC as low as 0.06 µg/mL .
  • Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes like mtFabH, which is crucial for fatty acid synthesis in bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with this compound being no exception. Various studies have reported its effectiveness against several cancer cell lines.

Case Studies

  • HeLa Cells : In vitro studies demonstrated that the compound induces apoptosis and G1-phase cell cycle arrest in HeLa cells .
  • A549 and HT29 Cells : The compound showed significant growth inhibition with IC50 values around 2.01 µM against HT29 cells, indicating strong anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives suggests that modifications to the thiazole ring and substituents can significantly impact biological activity.

Compound ModificationEffect on Activity
Methoxy group at position 4Enhances anticancer potency
Substituents on benzene ringMeta-halogens improve activity significantly

Research Findings Summary

  • Antimicrobial Efficacy : this compound has demonstrated potent activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.
  • Anticancer Potential : The compound exhibits significant cytotoxic effects across various cancer cell lines, particularly in inducing apoptosis in HeLa cells.
  • SAR Insights : Modifications to the compound's structure can lead to enhanced biological activity, suggesting pathways for further drug development.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 5-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H14N2O3S/c1-17-10-5-3-9(4-6-10)7-14-12-11(13(16)18-2)15-8-19-12/h3-6,8,14H,7H2,1-2H3

InChI Key

KJHGSDDTFVJODR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=CS2)C(=O)OC

Origin of Product

United States

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